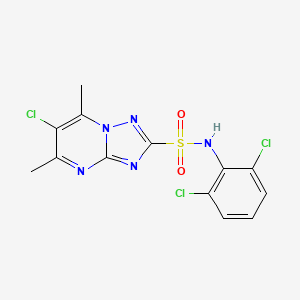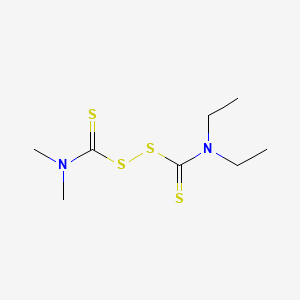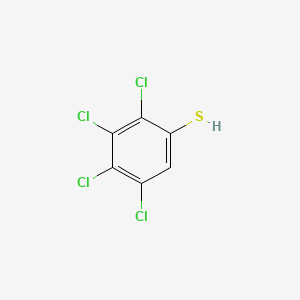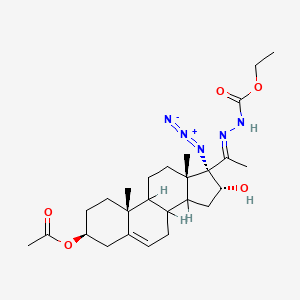
Einecs 299-591-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 299-591-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The synthetic routes and reaction conditions for Einecs 299-591-8 can vary depending on the desired purity and application. Generally, the preparation involves multiple steps, including the selection of appropriate starting materials, solvents, and catalysts. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Einecs 299-591-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Einecs 299-591-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .
Mecanismo De Acción
The mechanism by which Einecs 299-591-8 exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signal transduction pathways. The exact mechanism can vary depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Einecs 299-591-8 can be compared with other similar compounds listed in the EINECS inventory. These comparisons highlight its unique properties, such as its specific reactivity, stability, and applications. Similar compounds include those with comparable molecular structures and functional groups, which may exhibit similar chemical behaviors .
Propiedades
Número CAS |
93893-04-0 |
|---|---|
Fórmula molecular |
C8H13NO5S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-aminoethanol;4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C6H6O4S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4,7H,(H,8,9,10);4H,1-3H2 |
Clave InChI |
UBKSQBIBFNYTLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)S(=O)(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















